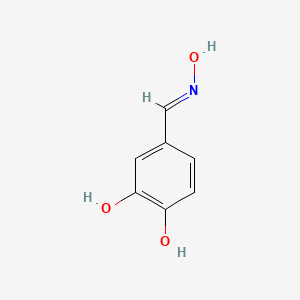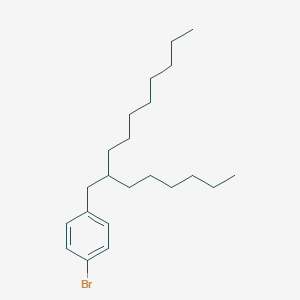
3,4-Dihidroxi-benzaldoxima
Descripción general
Descripción
3,4-Dihydroxybenzaldoxime is a chemical compound with the molecular formula C7H7NO3 . It is also known by other names such as 3,4-Dihydroxybenzaldehyde oxime and 4-[(E)-(Hydroxyimino)methyl]-1,2-benzenediol .
Molecular Structure Analysis
The molecular structure of 3,4-Dihydroxybenzaldoxime has been analyzed in several databases . It has an average mass of 153.135 Da and a monoisotopic mass of 153.042587 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dihydroxybenzaldoxime have been analyzed in several databases . It has a density of 1.4±0.1 g/cm3, a boiling point of 352.2±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Aplicaciones Científicas De Investigación
Producción de Ácido 3,4-Dihidroxi-benzoico
3,4-Dihidroxi-benzaldoxima se utiliza en la producción microbiana de ácido 3,4-dihidroxi-benzoico (3,4-DHBA o protocatechuato), un compuesto con propiedades farmacéuticas . Este proceso de producción utiliza deshidratasa de dehidroshikimato (DSD) y se ha demostrado en Escherichia coli .
Precursor para Productos Químicos de Alto Valor Agregado
El 3,4-DHBA, que puede producirse a partir de this compound, se utiliza como precursor para la síntesis de productos químicos de alto valor agregado . Esto hace que la this compound sea un compuesto importante en la industria química .
Investigación Proteómica
This compound se utiliza en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, en particular sus estructuras y funciones. Este compuesto puede ayudar a los investigadores a comprender las complejas estructuras e interacciones de las proteínas .
Inhibidor de la Actividad de la Ribonucleótido Reductasa
Se ha descubierto que this compound tiene un potente efecto inhibitorio sobre la actividad de la ribonucleótido reductasa . La ribonucleótido reductasa es una enzima que desempeña un papel crucial en la replicación y reparación del ADN, lo que hace que este compuesto sea potencialmente útil en la investigación del cáncer .
Actividad Antitumoral
El mismo efecto inhibitorio sobre la actividad de la ribonucleótido reductasa también confiere a this compound una actividad antitumoral superior . Esto lo convierte en un candidato potencial para el desarrollo de nuevos fármacos contra el cáncer .
Investigación Bioquímica
Dadas sus diversas aplicaciones y efectos, this compound también se utiliza en la investigación bioquímica más amplia . Puede utilizarse para estudiar diversos procesos y vías bioquímicos, contribuyendo a nuestra comprensión de la vida a nivel molecular .
Mecanismo De Acción
Target of Action
It is known that this compound belongs to the class of organic compounds known as hydroxybenzoic acid derivatives . These compounds are characterized by a benzene ring bearing a carboxyl and a hydroxyl group .
Mode of Action
It is known that the compound’s reactivity could be attributed to its immediate oxidation product . The oxidation of this compound by enzymes such as tyrosinase produces a series of reactions that lead to the formation of other compounds .
Biochemical Pathways
It has been suggested that a new type of enzyme that catalyzes the production of 3,4-dihydroxyphenylacetaldehyde (dopal) in insects provides interesting insights into the formation of flexible cuticle in insects . This enzyme, for convenience, is referred to as DOPAL synthase .
Pharmacokinetics
MDHB has shown fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It is also known to permeate the blood-brain barrier and is rapidly distributed to all organs . These properties might be similar for 3,4-Dihydroxybenzaldoxime, but further studies are needed to confirm this.
Result of Action
It has been suggested that 3,4-dihydroxyphenylacetaldehyde, a compound closely related to 3,4-dihydroxybenzaldoxime, exhibits toxic effects on neuronal cells . Both catecholic and aldehyde groups seem to be associated with the neurotoxicity of this compound .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3,4-Dihydroxybenzaldoxime plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One notable interaction is with ribonucleotide reductase, an enzyme crucial for DNA synthesis. 3,4-Dihydroxybenzaldoxime has been shown to inhibit ribonucleotide reductase activity, which can lead to a decrease in DNA synthesis and cell proliferation . Additionally, this compound interacts with various proteins involved in oxidative stress responses, potentially acting as an antioxidant by scavenging free radicals and reducing oxidative damage .
Cellular Effects
The effects of 3,4-Dihydroxybenzaldoxime on cellular processes are diverse. In cancer cells, it has been observed to inhibit cell growth and induce apoptosis, likely due to its inhibitory effects on ribonucleotide reductase . This compound also influences cell signaling pathways, particularly those involved in oxidative stress and apoptosis. By modulating these pathways, 3,4-Dihydroxybenzaldoxime can alter gene expression and cellular metabolism, leading to changes in cell function and survival .
Molecular Mechanism
At the molecular level, 3,4-Dihydroxybenzaldoxime exerts its effects through several mechanisms. It binds to the active site of ribonucleotide reductase, inhibiting its activity and thereby reducing the availability of deoxyribonucleotides for DNA synthesis . This inhibition can lead to cell cycle arrest and apoptosis in rapidly proliferating cells. Additionally, 3,4-Dihydroxybenzaldoxime may interact with other biomolecules, such as reactive oxygen species, to reduce oxidative stress and protect cells from damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dihydroxybenzaldoxime can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term exposure to 3,4-Dihydroxybenzaldoxime in cell cultures has been associated with sustained inhibition of cell growth and induction of apoptosis, suggesting potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 3,4-Dihydroxybenzaldoxime vary with different dosages in animal models. At low doses, it has been observed to inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and oxidative stress have been reported . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3,4-Dihydroxybenzaldoxime is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as superoxide dismutase and catalase, which are involved in the breakdown of reactive oxygen species . By modulating these pathways, 3,4-Dihydroxybenzaldoxime can influence metabolic flux and alter the levels of various metabolites, contributing to its overall biological effects .
Transport and Distribution
Within cells and tissues, 3,4-Dihydroxybenzaldoxime is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to bind to albumin in the bloodstream, facilitating its transport to various tissues . Once inside cells, 3,4-Dihydroxybenzaldoxime can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 3,4-Dihydroxybenzaldoxime is crucial for its activity and function. This compound has been found to localize primarily in the cytoplasm and mitochondria, where it interacts with various biomolecules involved in oxidative stress and apoptosis . Targeting signals and post-translational modifications may direct 3,4-Dihydroxybenzaldoxime to specific subcellular compartments, enhancing its efficacy and specificity .
Propiedades
IUPAC Name |
4-[(E)-hydroxyiminomethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)3-7(6)10/h1-4,9-11H/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFMSECAGOXHAV-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3343-59-7 | |
| Record name | 3,4-Dihydroxybenzaldoxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3,4-Dihydroxybenzaldoxime a potent antioxidant, and how does this activity compare to other known antioxidants?
A1: 3,4-Dihydroxybenzaldoxime exhibits potent antioxidant properties primarily due to its catechol moiety. This structure allows it to effectively scavenge free radicals and act as a chain-breaking antioxidant, preventing lipid peroxidation. Studies have demonstrated its superior antioxidant capacity compared to well-known antioxidants like ascorbic acid, tocopherol, and butylated hydroxytoluene (BHT) []. This enhanced activity is attributed to its efficient radical scavenging ability and strong performance in inhibiting lipid oxidation in various oils, including soybean oil, evening primrose oil, and squalene [].
Q2: How does the structure of 3,4-Dihydroxybenzaldoxime relate to its antitumor activity?
A2: Research suggests a possible link between the structure of 3,4-Dihydroxybenzaldoxime and its antitumor activity, particularly its effect on ribonucleotide reductase (RNR) []. While several dihydroxybenzene derivatives were investigated, 3,4-Dihydroxybenzaldoxime demonstrated a strong inhibitory effect on RNR activity with an IC50 of 38 µM []. This inhibition of RNR, an enzyme crucial for DNA synthesis, is thought to contribute to its antitumor activity, evidenced by its efficacy against L1210 murine leukemia cells in vivo []. The study highlights the potential importance of the specific structural features of 3,4-Dihydroxybenzaldoxime for its potent RNR inhibition and subsequent antitumor effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-(11bS)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B1496679.png)
![2-(2-((7-bromobenzo[c][1,2,5]thiadiazol-4-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B1496681.png)
![alpha-D-[2-13C]galactopyranosyl 1-phosphate (dipotassium salt)](/img/structure/B1496682.png)


![(4,8-Bis(7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1496696.png)


![26,28-Bis(diethoxyphosphoryl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-25,27-diol](/img/structure/B1496704.png)
![Benzyl 2-[[1-[[1-[[1-[[1-[[1-[[1-[[3-hydroxy-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1496705.png)

![4-[1-(4-Iodophenyl)-5-(4-nitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1496707.png)
![2,2 inverted exclamation marka-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B1496710.png)
